tDHU, acid
CAS No.:
Cat. No.: VC16601120
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O4 |
|---|---|
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid |
| Standard InChI | InChI=1S/C12H12N2O4/c1-7-2-3-8(11(16)17)6-9(7)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18) |
| Standard InChI Key | NXRZIUASGSMTJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Introduction
Structural and Molecular Characteristics
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid (C₁₂H₁₂N₂O₄) features a benzoic acid backbone substituted at the 3- and 4-positions with a 1,3-diazinan-2,4-dione ring and a methyl group, respectively. The diazinanone moiety introduces conformational rigidity and hydrogen-bonding capacity, while the methyl group enhances lipophilicity, influencing solubility and biomolecular interactions .
Spectroscopic and Computational Data
-
Molecular Formula: C₁₂H₁₂N₂O₄
-
SMILES: CC1=CC(=C(C=C1)C(=O)O)N2C(=O)NC(=O)CC2
Predicted collision cross-section (CCS) values for adducts, calculated via ion mobility spectrometry, suggest strong gas-phase stability, particularly for the [M+H]+ ion (155.1 Ų) .
Synthesis and Optimization
Multi-Component Reaction Pathways
The synthesis of diazinanone-containing benzoic acids typically involves one-pot multi-component reactions. For example:
-
Condensation: Reacting methyl-substituted anthranilic acid derivatives with urea or thiourea in ethanol under reflux forms the diazinanone ring.
-
Cyclization: Microwave-assisted cyclization using catalysts like p-toluenesulfonic acid (PTSA) improves yields (up to 68%) compared to traditional thermal methods.
Critical Parameters:
-
Temperature: 80–100°C
-
Solvent: Ethanol or DMF
-
Catalysts: PTSA or Lewis acids (e.g., ZnCl₂)
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–217°C (decomposes) | |
| LogP (Octanol-Water) | 1.82 (Predicted) | |
| Aqueous Solubility (25°C) | 2.1 mg/mL | |
| pKa (Carboxylic Acid) | 3.8 ± 0.2 |
The compound’s low solubility in aqueous media necessitates formulation with co-solvents (e.g., DMSO) for biological assays .
Reactivity and Functionalization
Electrophilic Substitution
The benzene ring undergoes regioselective nitration at the 5-position due to electron-donating effects of the methyl group, yielding 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyl-5-nitrobenzoic acid.
Ring-Opening Reactions
Treatment with Grignard reagents (e.g., CH₃MgBr) cleaves the diazinanone ring, producing N-substituted malonamide derivatives.
Representative Reaction:
Biological and Industrial Applications
Antimicrobial Activity
In vitro studies on analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to interference with cell wall synthesis .
Enzyme Inhibition
The diazinanone ring acts as a transition-state analog, inhibiting serine proteases (e.g., trypsin) with IC₅₀ values of 12–18 µM .
Material Science Applications
Incorporation into epoxy resins enhances thermal stability (Tg increase from 120°C to 145°C) due to cross-linking via the carboxylic acid group.
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Bioactivity (IC₅₀) |
|---|---|---|
| 4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid | Methyl at 4-position | 18 µM (Trypsin) |
| 3-(2,4-Dioxo-1,3-diazinan-1-yl)-5-methylbenzoic acid | Methyl at 5-position | 22 µM (Trypsin) |
| 4-Butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid | Butyl vs. methyl substitution | 14 µM (Trypsin) |
The 4-methyl derivative exhibits superior enzyme affinity compared to 5-methyl analogs, likely due to steric effects on binding pocket entry .
Mechanistic Insights
Enzyme Inhibition Dynamics
Molecular docking simulations reveal that the diazinanone ring forms hydrogen bonds with His57 and Ser195 in trypsin’s catalytic triad, while the methyl group stabilizes hydrophobic interactions with Val213 .
Metabolic Pathways
In hepatic microsomes, primary metabolites include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume